molecular formula C10H13ClZn B14114211 4-iso-Propylbenzylzinc chloride

4-iso-Propylbenzylzinc chloride

Cat. No.: B14114211
M. Wt: 234.0 g/mol
InChI Key: CZPRHANGJHTFLM-UHFFFAOYSA-M
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Description

4-iso-Propylbenzylzinc chloride is an organozinc compound with the molecular formula C10H13ClZn. It is commonly used in organic synthesis as a reagent for various chemical transformations. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-iso-Propylbenzylzinc chloride can be synthesized through the reaction of 4-iso-propylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

4-iso-Propylbenzyl chloride+Zn4-iso-Propylbenzylzinc chloride\text{4-iso-Propylbenzyl chloride} + \text{Zn} \rightarrow \text{this compound} 4-iso-Propylbenzyl chloride+Zn→4-iso-Propylbenzylzinc chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-iso-Propylbenzylzinc chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a base.

    Cross-Coupling: Palladium or nickel catalysts are often used in cross-coupling reactions. The reaction conditions usually involve heating and the presence of a ligand to stabilize the catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a cross-coupling reaction with an aryl halide, the product would be an aryl-alkyl compound.

Scientific Research Applications

4-iso-Propylbenzylzinc chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: It can be used to modify biological molecules for research purposes.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iso-Propylbenzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or cross-coupling. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-iso-Propylbenzyl chloride
  • 4-tert-Butylbenzyl chloride
  • 4-Ethylbenzyl chloride

Uniqueness

4-iso-Propylbenzylzinc chloride is unique due to its specific reactivity and the ability to form stable organozinc intermediates. This makes it particularly valuable in synthetic organic chemistry for the formation of carbon-carbon bonds and other complex transformations.

Properties

Molecular Formula

C10H13ClZn

Molecular Weight

234.0 g/mol

IUPAC Name

chlorozinc(1+);1-methanidyl-4-propan-2-ylbenzene

InChI

InChI=1S/C10H13.ClH.Zn/c1-8(2)10-6-4-9(3)5-7-10;;/h4-8H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CZPRHANGJHTFLM-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=C(C=C1)[CH2-].Cl[Zn+]

Origin of Product

United States

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